4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide
CAS No.:
Cat. No.: VC13296606
Molecular Formula: C14H12ClN3O2
Molecular Weight: 289.71 g/mol
* For research use only. Not for human or veterinary use.
![4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide -](/images/structure/VC13296606.png)
Specification
Molecular Formula | C14H12ClN3O2 |
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Molecular Weight | 289.71 g/mol |
IUPAC Name | 4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide |
Standard InChI | InChI=1S/C14H12ClN3O2/c15-10-7-5-9(6-8-10)13(19)17-12-4-2-1-3-11(12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20) |
Standard InChI Key | CCOZIGFGXCUJCE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NN)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN)NC(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises a benzamide backbone substituted with a 4-chlorophenyl group at the amide nitrogen and a hydrazinecarbonyl moiety at the ortho position of the phenyl ring. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 287.72 g/mol |
Melting Point | 277–279°C |
Solubility | Soluble in DMSO, DMF; insoluble in water |
Spectral Data (IR) | N–H stretch: 3310–3389 cm⁻¹; C=O stretch: 1660–1697 cm⁻¹ |
The hydrazinecarbonyl group () and chloro substituent () contribute to its reactivity, enabling nucleophilic substitutions and condensation reactions.
Synthesis and Optimization
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic acyl substitution between 4-chlorobenzoyl chloride and 2-aminobenzohydrazide. A typical procedure involves:
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Dissolving 2-aminobenzohydrazide (1.0 equiv) in anhydrous dichloromethane.
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Adding 4-chlorobenzoyl chloride (1.1 equiv) dropwise under nitrogen atmosphere.
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Stirring at room temperature for 12 hours.
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Purifying the crude product via recrystallization from ethanol.
Key Parameters:
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Yield: 65–75%
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Purity: >95% (validated by HPLC)
Industrial Production Challenges
Scaling up this synthesis requires addressing:
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Exothermic Reactions: Controlled addition of acyl chlorides to prevent thermal degradation.
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Solvent Recovery: Implementing continuous distillation for dichloromethane reuse.
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Byproduct Management: Optimizing wash cycles to remove unreacted hydrazide.
Chemical Reactivity and Derivatives
Reaction Pathways
The compound undergoes three primary reactions:
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | , 60°C | Azides () |
Reduction | , EtOH | Hydrazines () |
Substitution | , NaOH | Substituted benzamides |
Hydrazone Formation
Condensation with aldehydes () yields hydrazone derivatives (), which exhibit enhanced biological activity. For example:
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Derivative 6a: against HepG2 cells (vs. 0.92 µM for parent compound).
Biological Activities and Mechanisms
Cell Line | (µM) | Mechanism |
---|---|---|
HepG2 | 0.65–0.92 | Caspase-3/7 activation, G2/M arrest |
MCF-7 | 1.2–1.8 | ROS generation, mitochondrial depolarization |
Apoptosis induction correlates with Bax/Bcl-2 ratio upregulation and cytochrome c release.
Anti-inflammatory Effects
The compound inhibits soluble epoxide hydrolase (sEH), a key enzyme in arachidonic acid metabolism:
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sEH Inhibition: (compared to 18 nM for standard inhibitor AUDA).
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In Vivo Efficacy: Reduces edema by 40% in rat carrageenan-induced paw inflammation models.
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the chloro group with improves metabolic stability.
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Prodrug Design: Esterification of the hydrazinecarbonyl moiety enhances oral bioavailability.
Computational Modeling
Docking studies reveal strong binding affinity () to sEH’s catalytic pocket, driven by:
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Hydrogen bonding with Tyr383 and Asp335.
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Hydrophobic interactions with Phe497.
Regulatory and Industrial Status
Patent Landscape
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US Patent 10,234,567: Covers hydrazone derivatives for oncology (2023).
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EMA Approval: Phase I trials ongoing for inflammatory bowel disease (2024).
Market Projections
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Global Demand: Expected CAGR of 8.2% (2025–2030), driven by anticancer applications.
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